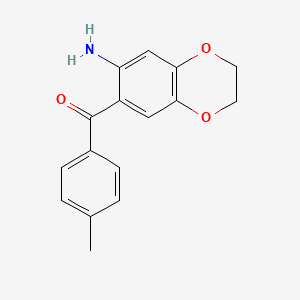

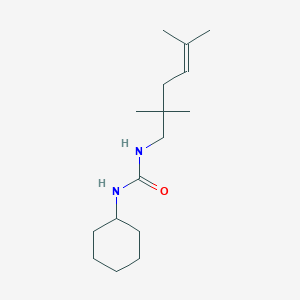

![molecular formula C19H18N2O2 B5572334 N-[4-(1-吡咯烷基)苯基]-1-苯并呋喃-2-甲酰胺](/img/structure/B5572334.png)

N-[4-(1-吡咯烷基)苯基]-1-苯并呋喃-2-甲酰胺

描述

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives often involves multi-step chemical reactions aimed at introducing specific functional groups that confer the desired chemical and biological properties. A common approach is the cyclocondensation reaction of carbohydrazones with thioglycolic acid in DMF, leading to the formation of various benzofuran carboxamide derivatives with potential antimicrobial activity (Idrees, Siddiqui, & Kola, 2019). This method demonstrates the versatility in synthesizing benzofuran derivatives with varied substituents.

Molecular Structure Analysis

The molecular structure of benzofuran carboxamides and their derivatives is crucial for their chemical properties and biological activities. Detailed structural analysis is often performed using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of specific benzofuran derivatives reveals the importance of hydrogen bonds in determining the compound's solid-state packing and stability (Lin, Zhang, Xu, Ke, & Guo, 2001). These structural insights are fundamental for understanding the compound's interactions at the molecular level.

Chemical Reactions and Properties

Benzofuran carboxamides undergo various chemical reactions that modify their structure and enhance their chemical and biological activities. Functionalization reactions, for instance, play a critical role in the development of novel compounds with enhanced properties. An example is the carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, which demonstrates the utility of benzene-1,3,5-triyl triformate as a CO surrogate (Fu, Ying, & Wu, 2019). Such reactions highlight the compound's versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of benzofuran carboxamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in different chemical and pharmaceutical formulations. Although specific data on N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide may not be readily available, studies on related compounds provide a foundation for understanding the physical characteristics inherent to this class of compounds.

Chemical Properties Analysis

The chemical properties of benzofuran carboxamides, including reactivity, acidity/basicity, and photostability, are central to their applications in medicinal chemistry and materials science. For instance, the synthesis and antifungal activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives demonstrate the potential of benzofuran carboxamides in developing antifungal agents with significant activity against various phytopathogenic fungi (Wu, Hu, Kuang, Cai, Xue, & Wu, 2012).

科学研究应用

癌症研究的潜在应用

类似于 N-[4-(1-吡咯烷基)苯基]-1-苯并呋喃-2-甲酰胺的化合物,如组蛋白脱乙酰酶 (HDAC) 抑制剂 MGCD0103,正因其抗肿瘤活性而受到研究,并有望作为抗癌药物。这些抑制剂可阻断癌细胞增殖并诱导凋亡,突显了相关化合物在肿瘤学中的治疗潜力 (Zhou et al., 2008).

酶抑制在治疗应用中的作用

苯并咪唑甲酰胺聚 (ADP-核糖) 聚合酶 (PARP) 抑制剂(如 A-966492)的优化证明了相关化合物在抑制 PARP 酶中的有效性,而 PARP 酶对于癌细胞中的 DNA 修复至关重要。这些抑制剂在癌症模型中显示出显著的口服生物利用度和疗效,表明在癌症治疗中具有潜在的应用 (Penning et al., 2010).

药物开发的新支架

苯并呋喃-7-甲酰胺作为 PARP-1 抑制剂的研究引入了一种用于开发新治疗剂的新支架。这些研究旨在优化效力并阐明构效关系,为发现治疗与 DNA 损伤和修复机制相关的疾病的新药做出贡献 (Lee et al., 2012).

属性

IUPAC Name |

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-19(18-13-14-5-1-2-6-17(14)23-18)20-15-7-9-16(10-8-15)21-11-3-4-12-21/h1-2,5-10,13H,3-4,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCICUVSAPNUXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329826 | |

| Record name | N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

CAS RN |

385391-98-0 | |

| Record name | N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)

![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)